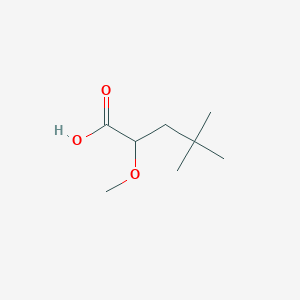

2-Methoxy-4,4-dimethylpentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methoxy-4,4-dimethylpentanoic acid is a chemical compound with the molecular formula C8H16O3 and a molecular weight of 160.21 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H16O3/c1-8(2,3)5-6(11-4)7(9)10/h6H,5H2,1-4H3,(H,9,10) . This indicates that the molecule consists of 8 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms. Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that similar compounds, such as secondary amines, are used as starting materials for the preparation of various compounds like dithiocarbamates and dyes .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 160.21 .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Facile Synthesis of Furanones : Research by Beltaïef et al. (1997) on the synthesis of 4-methoxycarbonyl-2(5H)-furanone, involving formylation followed by acid-catalyzed transesterification, demonstrates the type of synthetic applications in which similar compounds like 2-Methoxy-4,4-dimethylpentanoic acid might be involved (Beltaïef, Besbes, Amri, & Villieras, 1997).

- Photoremovable Protecting Groups : A study on 2,5-Dimethylphenacyl Esters by Zabadal et al. (2001) illustrates the potential of methoxy-containing compounds to act as photoremovable protecting groups for carboxylic acids, which could be an area where this compound finds application (Zabadal, Pelliccioli, Klán, & Wirz, 2001).

Catalysis and Material Science

- Hydrogenation of Dimethyl Oxalate : The work by Cui et al. (2014) on the selective hydrogenation of dimethyl oxalate to 2-methoxyethanol using Cu/ZrO2 catalysts underscores the importance of catalyst design in achieving high selectivity and yield in reactions involving methoxy groups, which could relate to processes involving this compound (Cui, Wen, Chen, & Dai, 2014).

Flavor and Fragrance Chemistry

- Key Flavor Compounds : Research on natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) by Schwab (2013) highlights the significance of methoxy and dimethyl groups in key flavor compounds in fruits, suggesting potential applications of this compound in the development of flavor and fragrance compounds (Schwab, 2013).

Pharmaceutical Applications

- Synthetic Estrogens : An assay on a synthetic estrogen by Sturnick and Gargill (1952) demonstrates the pharmaceutical applications of compounds with methoxy and dimethylpentanoic acid structures, providing insights into how this compound might be relevant in the synthesis of novel pharmaceutical compounds (Sturnick & Gargill, 1952).

Safety and Hazards

The safety information for 2-Methoxy-4,4-dimethylpentanoic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

Orientations Futures

While specific future directions for 2-Methoxy-4,4-dimethylpentanoic acid are not available, it’s worth noting that similar compounds, such as secondary amines, are used as starting materials for the preparation of various compounds like dithiocarbamates and dyes . These compounds have wide applications in fields like pharmaceuticals and agrochemicals , suggesting potential future directions for this compound in these areas.

Propriétés

IUPAC Name |

2-methoxy-4,4-dimethylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-8(2,3)5-6(11-4)7(9)10/h6H,5H2,1-4H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYOQFVPHJVRDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]benzoic acid](/img/structure/B2941948.png)

![(Z)-N-[2-(4-ethoxy-3-methoxyphenyl)ethyl]-4-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]pent-2-enamide](/img/structure/B2941952.png)

![4-butoxy-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2941956.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2941959.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2941964.png)

![8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2941966.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2941971.png)